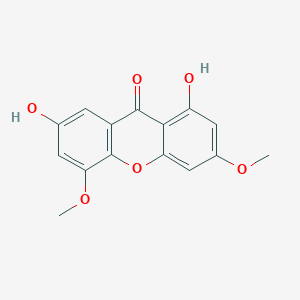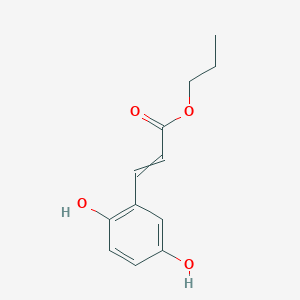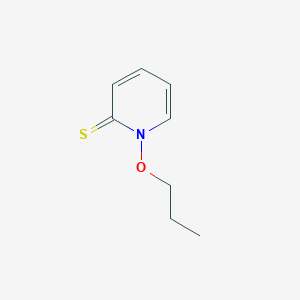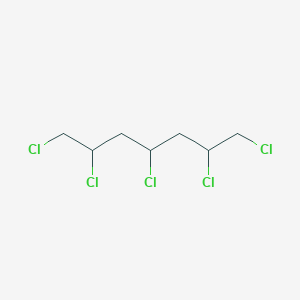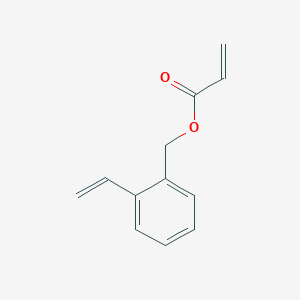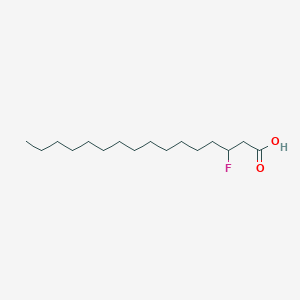
Tetratriacontamethylhexadecasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetratriacontamethylhexadecasilane is a chemical compound with the molecular formula C34H102Si16. It belongs to the class of organosilicon compounds, which are characterized by silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes multiple silicon atoms, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetratriacontamethylhexadecasilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure the desired product is obtained. For example, the reaction might be carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Tetratriacontamethylhexadecasilane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to remove oxygen or add hydrogen to the compound.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride, sodium borohydride, and similar reducing agents in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of catalysts or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanols or siloxanes, while substitution could produce various organosilicon derivatives.
Aplicaciones Científicas De Investigación
Tetratriacontamethylhexadecasilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of tetratriacontamethylhexadecasilane involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with cell membranes or proteins, altering their function or stability. The specific pathways involved depend on the context in which the compound is used, such as in drug delivery or material science.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.
Octamethylcyclotetrasiloxane: A cyclic organosilicon compound with four silicon atoms.
Polydimethylsiloxane: A polymeric organosilicon compound with repeating silicon-oxygen units.
Uniqueness
Tetratriacontamethylhexadecasilane is unique due to its high silicon content and complex structure, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high thermal stability, chemical resistance, and unique electronic properties.
Propiedades
Número CAS |
132316-94-0 |
|---|---|
Fórmula molecular |
C34H102Si16 |
Peso molecular |
960.5 g/mol |
Nombre IUPAC |
[dimethyl(trimethylsilyl)silyl]-[[[[[[[[[[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C34H102Si16/c1-35(2,3)37(7,8)39(11,12)41(15,16)43(19,20)45(23,24)47(27,28)49(31,32)50(33,34)48(29,30)46(25,26)44(21,22)42(17,18)40(13,14)38(9,10)36(4,5)6/h1-34H3 |
Clave InChI |
ZPNIJLKWYKFZMI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14277367.png)
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
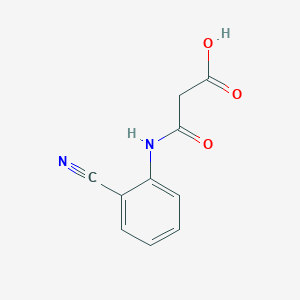

![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
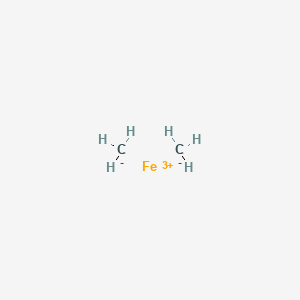
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
